![molecular formula C13H12FN3 B15169936 2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine CAS No. 918664-30-9](/img/structure/B15169936.png)
2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound features a fluorophenyl group and an ethenyl linkage, making it a unique derivative of triazine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 4,6-dimethyl-1,3,5-triazine-2-amine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 4,6-dimethyl-1,3,5-triazine-2-amine in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the triazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Fluorophenyl)ethylamine: A related compound with a similar fluorophenyl group but different functional groups.
4-Fluorophenethyl alcohol: Another related compound with a hydroxyl group instead of the triazine ring.
2-[2-(4-Fluorophenyl)ethenyl]-3-phenyl-5-(phenylamino)-1,3,4-thiadiazolium chloride: A compound with a similar ethenyl linkage but different heterocyclic ring.
Uniqueness
2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine is unique due to its combination of a fluorophenyl group and a triazine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
918664-30-9 |
|---|---|
Fórmula molecular |
C13H12FN3 |
Peso molecular |
229.25 g/mol |
Nombre IUPAC |
2-[2-(4-fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine |
InChI |
InChI=1S/C13H12FN3/c1-9-15-10(2)17-13(16-9)8-5-11-3-6-12(14)7-4-11/h3-8H,1-2H3 |
Clave InChI |
DGYLOAAKNVDXRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC(=N1)C=CC2=CC=C(C=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one)](/img/structure/B15169871.png)
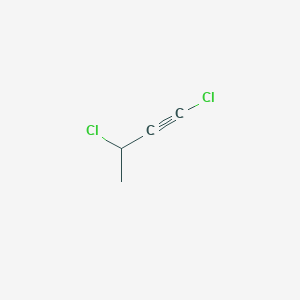
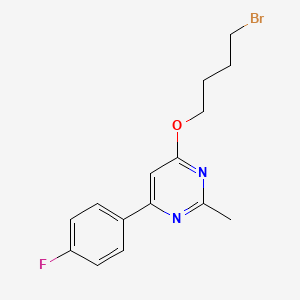
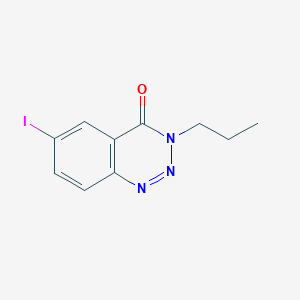
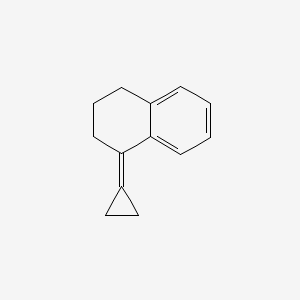
![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B15169907.png)
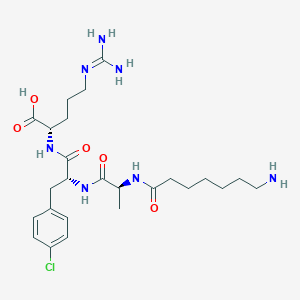
![3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B15169924.png)

![N-[(1E)-3-Oxo-1-buten-1-yl]benzamide](/img/structure/B15169938.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)

